![molecular formula C25H18ClN3 B13983253 4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13983253.png)
4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine: is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position and a trityl group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential as a scaffold for developing kinase inhibitors and other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be synthesized from dimethyl malonate through a seven-step process . The trityl group is then introduced at the 7-position using appropriate tritylation reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure scalability and consistency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chlorine atom.
Cross-Coupling Reactions: It can undergo Suzuki coupling reactions, which are catalyzed by palladium and mediated by copper.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typically involves nucleophiles such as amines or thiols under basic conditions.
Suzuki Coupling: Requires palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an amino derivative, while Suzuki coupling with a boronic acid would introduce a new aryl group.
Aplicaciones Científicas De Investigación
Chemistry: 4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine serves as a versatile intermediate in the synthesis of various complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is used as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases . Its derivatives have shown potential as anticancer and antiviral agents.
Industry: The compound’s reactivity and stability make it suitable for use in the pharmaceutical industry, particularly in the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce inflammation in various diseases.
Comparación Con Compuestos Similares
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares the core structure but lacks the trityl group, making it less bulky and potentially less selective.
4-Chloro-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine: Similar structure with a phenyl group instead of a trityl group, which may affect its binding affinity and selectivity.
Uniqueness: The presence of the trityl group at the 7-position in 4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine provides steric hindrance and enhances its binding specificity to certain molecular targets. This makes it a unique and valuable scaffold for drug development.
Propiedades
Fórmula molecular |
C25H18ClN3 |
|---|---|
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
4-chloro-7-tritylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H18ClN3/c26-23-22-16-17-29(24(22)28-18-27-23)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H |
Clave InChI |
WYMRMUOAVQQKDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC5=C4N=CN=C5Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



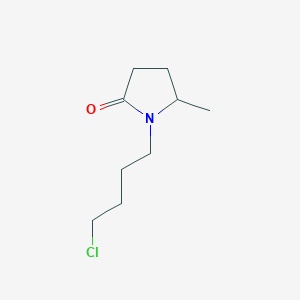
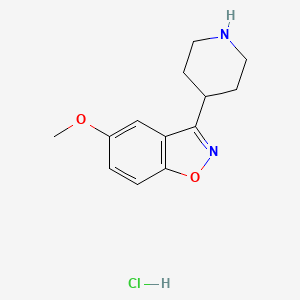
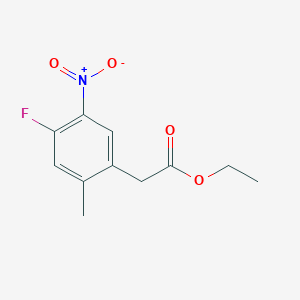

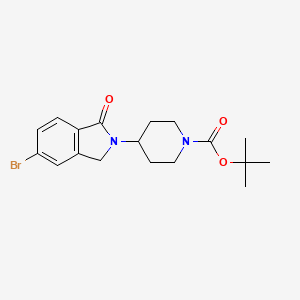
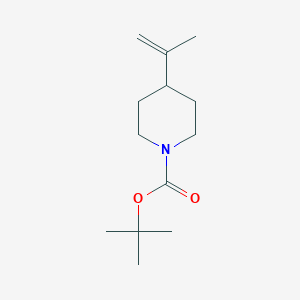

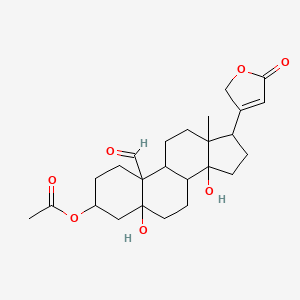
![5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine](/img/structure/B13983259.png)
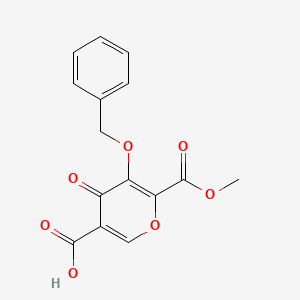
![2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)-](/img/structure/B13983265.png)
![1-[1,4,6,7-Tetrahydro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B13983270.png)

